

# An In-depth Technical Guide to the ACVR1 Patent and Intellectual Property Landscape

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intellectual property landscape surrounding the Activin A receptor type I (ACVR1), also known as ALK2. This document delves into the signaling pathways, key experimental protocols, and the patent landscape for this critical therapeutic target.

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to ACVR1 patents and inhibitors. This data is essential for understanding the competitive landscape and identifying opportunities for innovation.

Table 1: Representative ACVR1 Inhibitors and Patent Information



| Compound/Inh<br>ibitor     | Patent<br>Number/Applic<br>ant | Target        | Indication                           | Key Findings                                                                   |
|----------------------------|--------------------------------|---------------|--------------------------------------|--------------------------------------------------------------------------------|
| LDN-193189                 | WO2021248081<br>A1[1]          | ACVR1 (Alk2)  | Neurological<br>Diseases             | Promotes remyelination and prevents/amelior ates demyelination.[1]             |
| K02288                     | WO2021248081<br>A1[1]          | ACVR1 (Alk2)  | Neurological<br>Diseases             | Small molecule inhibitor of ACVR1.[1]                                          |
| LDN-214117                 | WO2021248081<br>A1[1]          | ACVR1 (Alk2)  | Neurological<br>Diseases             | Small molecule inhibitor of ACVR1.[1]                                          |
| LDN-213844                 | WO2021248081<br>A1[1]          | ACVR1 (Alk2)  | Neurological<br>Diseases             | Small molecule inhibitor of ACVR1.[1]                                          |
| M4K2009                    | WO2021248081<br>A1[1]          | ACVR1 (Alk2)  | Neurological<br>Diseases             | Small molecule inhibitor of ACVR1.[1]                                          |
| Anti-ACVR1<br>Antibodies   | US20210253716<br>[2]           | ACVR1         | Diseases<br>associated with<br>ACVR1 | Monoclonal antibodies that inhibit ACVR1- mediated BMP signal transduction.[2] |
| ACVR1-Fc<br>Fusion Protein | WO2017032216<br>A1[3]          | ACVR1 Ligands | Not Specified                        | A fusion protein for potentially modulating ACVR1 activity.                    |



Table 2: ACVR1 Mutations and Associated Diseases

| Mutation | Associated Disease                                                                   | Patent Reference |
|----------|--------------------------------------------------------------------------------------|------------------|
| R206H    | Fibrodysplasia Ossificans Progressiva (FOP), Diffuse Intrinsic Pontine Glioma (DIPG) | US11040038B2[4]  |
| R258G    | Not Specified                                                                        | US11040038B2[4]  |
| G328V    | Not Specified                                                                        | US11040038B2[4]  |

## **Experimental Protocols**

Understanding the methodologies used to study ACVR1 is crucial for interpreting existing data and designing new experiments. Below are detailed protocols for key experiments cited in the literature.

- 1. Western Blotting for Phospho-Smad1/5/8
- Objective: To detect the activation of the downstream BMP signaling pathway by measuring the phosphorylation of Smad1/5/8.
- Methodology:
  - Cells are treated with appropriate ligands (e.g., BMP4, Activin A) or inhibitors for a specified time.[5]
  - Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.[6]
  - Protein concentration is determined using a BCA assay.[6]
  - Equal amounts of protein are separated by SDS-PAGE on a 4%–12% Novex WedgeWell gel and transferred to a PVDF membrane.



- The membrane is blocked with a blocking buffer (e.g., Superblock) for 3 hours at room temperature.[6]
- The membrane is incubated overnight at 4°C with a primary antibody against phospho-Smad1/5/8 (e.g., clone 41D10 from Cell Signaling Technology) at a 1:1000 dilution.[6] An antibody against a housekeeping protein like β-actin is used as a loading control.[6]
- The membrane is then incubated with a horseradish peroxidase-conjugated secondary antibody for 3 hours at room temperature.
- The signal is detected using an ECL substrate.
- 2. Immunoprecipitation for Protein-Protein Interactions
- Objective: To investigate the interaction between ACVR1 and other proteins, such as type II receptors or inhibitory proteins like FKBP1A.[5][6]
- Methodology:
  - Cells (e.g., HEK293 or W20) are transfected with expression vectors for tagged proteins of interest (e.g., Myc-ACVR1, HA-ACVRIIB).[6]
  - After overnight incubation, the cells are switched to serum-free media.
  - Cells are lysed, and the protein of interest is captured from the lysate using an antibody specific to its tag (e.g., anti-Myc antibody).
  - The antibody-protein complex is pulled down using protein A/G-agarose beads.
  - The beads are washed to remove non-specific binding proteins.
  - The co-immunoprecipitated proteins are then eluted and analyzed by Western blotting using antibodies against the suspected interacting partners.
- 3. Micromass Culture for Chondrogenesis Assays
- Objective: To assess the effect of ACVR1 signaling on chondrogenesis, a key process in heterotopic ossification.[5]



- · Methodology:
  - Primary mesenchymal cells are isolated from embryonic chicken limb buds.[5]
  - A high-density cell suspension (micromass) is plated as a small droplet in the center of a culture dish.
  - Cells are allowed to adhere and are then cultured in a chondrogenic medium, which may contain BMPs or other factors to induce differentiation.
  - The cultures are monitored for the formation of cartilage nodules, which can be visualized by staining with Alcian blue.
  - Gene expression analysis of chondrogenic markers can also be performed.

### **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to ACVR1.



Click to download full resolution via product page

Caption: Canonical ACVR1 signaling pathway.





Click to download full resolution via product page

Caption: Immunoprecipitation workflow for ACVR1.

This guide provides a foundational understanding of the ACVR1 intellectual property and research landscape. For drug development professionals, a thorough analysis of the patent claims and the evolving scientific understanding of ACVR1's role in disease is paramount for successful therapeutic innovation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. WO2021248081A1 Acvr1 (alk2) receptor inhibition to treat neurological diseases -Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 4. US11040038B2 Methods for treating diseases associated with abnormal ACVR1 expression and ACVR1 inhibitors for use in the same Google Patents [patents.google.com]
- 5. Investigations of Activated ACVR1/ALK2, a Bone Morphogenetic Protein Type I Receptor, That Causes Fibrodysplasia Ossificans Progressiva PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Anti-ACVR1 antibodies exacerbate heterotopic ossification in fibrodysplasia ossificans progressiva (FOP) by activating FOP-mutant ACVR1 [jci.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the ACVR1 Patent and Intellectual Property Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605279#alc67-patent-and-intellectual-property-landscape]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com